ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 3,4-dichlorophenyl group, a morpholino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole.
Morpholino Group Addition: The morpholino group can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholino derivatives.
Scientific Research Applications
Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
Ethyl 5-(3,4-dichlorophenyl)-1H-pyrrole-3-carboxylate: Lacks the morpholino group, which may affect its biological activity.
Ethyl 5-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-1H-pyrrole-3-carboxylate: Contains a pyrrolidinyl group instead of a morpholino group, which may alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-2-morpholin-4-yl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-2-24-17(22)12-10-15(11-3-4-13(18)14(19)9-11)20-16(12)21-5-7-23-8-6-21/h3-4,9-10,20H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZMOTMNPFRBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC(=C(C=C2)Cl)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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